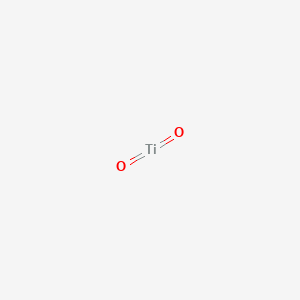

Titandioxid

Übersicht

Beschreibung

Titanium dioxide, also known as titanium(IV) oxide, is an inorganic compound with the chemical formula TiO₂. It is a white, odorless solid that is insoluble in water. Titanium dioxide occurs naturally in several mineral forms, including rutile, anatase, and brookite. It is widely used as a pigment due to its brightness and high refractive index, making it an essential component in products such as paints, coatings, plastics, paper, and cosmetics .

Wirkmechanismus

Target of Action

Titanium dioxide (TiO2) is a white powder extensively used in various industries due to its chemical inertness, low cost, and availability . It has a wide range of applications in photocatalysis, the pharmaceutical industry, and food processing sectors . Its primary targets include water and food for decontamination, skin for protection against harmful radiation , and various bacteria due to its antimicrobial properties .

Mode of Action

Titanium dioxide acts as both a semiconductor and light scatterer . Its practical uses stem from its dual feature. When illuminated in aqueous media with UV light, TiO2 produces an array of reactive oxygen species (ROS) . This capability to produce ROS and thus induce cell death has found application in the photodynamic therapy (PDT) for the treatment of a wide range of maladies, from psoriasis to cancer .

Biochemical Pathways

Titanium dioxide nanoparticles (TiO2 NPs) are likely to accumulate in the gastrointestinal tract, but they are also found to penetrate the body circulation and reach distant organs . They accumulate in the liver and cause oxidative stress and inflammatory reactions, resulting in pathological damage . Furthermore, TiO2 NPs are eliminated mostly through feces, and their lengthy residence in the gut exposes them to microbiota . The gut microbiota is also dysbiotic due to titanium dioxide’s antibacterial capabilities . This further leads to changes in the amount of microbiota metabolites, which can reach the liver with blood circulation and trigger hepatotoxicity through the gut-liver axis .

Pharmacokinetics

The pharmacokinetics of titanium dioxide depends on many factors, including particle type, surface charge, surface coating, size, dose, and exposure route . Titanium dioxide can generally enter the body in three ways: orally, transdermally, or by injection . Six hours after titanium dioxide was administered to rats through IV injection at 250 mg/kg body weight, the highest concentration appeared in the liver; after 24 hours, the highest concentration was detected in the celiac lymph nodes, which filter the lymph from the liver .

Result of Action

Titanium dioxide’s result of action is largely dependent on its application. In the context of its use as a sunscreen agent, it absorbs UV rays, protecting the skin from harmful radiation . In the context of its use in photocatalysis, it can act as a catalyst, enhancing the compound’s reactivity in the visible spectra . In the context of its antimicrobial properties, it can alter the abundance and composition of the gut microbiota .

Action Environment

The environmental impact of titanium dioxide nanoparticles is largely dependent on their concentration. At current expected concentrations (25 μg L−1), TiO2 nanoparticles pose negligible risk to marine microbes . Higher concentrations (25 mg l−1) resulted in decreased microalgal biomass and other negative effects . Therefore, the environmental risk of TiO2 towards marine microbial species appears low, however the potential for adverse effects in hotspots of contamination exists .

Wissenschaftliche Forschungsanwendungen

Titandioxid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung :

Chemie: Wird als Photokatalysator bei der Abspaltung von Schadstoffen und bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Untersucht auf seine antimikrobiellen Eigenschaften und die mögliche Verwendung in Sterilisationsprozessen.

Medizin: Wird wegen seines Potenzials in Arzneimittelträgersystemen und als Bestandteil von medizinischen Implantaten aufgrund seiner Biokompatibilität untersucht.

Industrie: Wird häufig bei der Produktion von Farben, Beschichtungen, Kunststoffen, Papier und Kosmetika verwendet. Es wird auch bei der Entwicklung von Photovoltaikzellen und Sensoren verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beruht hauptsächlich auf seinen photokatalytischen Eigenschaften . Bei Bestrahlung mit ultraviolettem Licht erzeugt this compound Elektron-Loch-Paare, die mit Wasser und Sauerstoff interagieren können, um reaktive Sauerstoffspezies wie Hydroxylradikale und Superoxidanionen zu erzeugen. Diese reaktiven Spezies können organische Schadstoffe abbauen, Bakterien abtöten und verschiedene chemische Reaktionen auslösen.

Molekulare Zielstrukturen und Signalwege:

Erzeugung reaktiver Sauerstoffspezies: Der primäre Weg beinhaltet die Erzeugung reaktiver Sauerstoffspezies, die organische Verbindungen und mikrobielle Zellen oxidieren können.

Bildung von Elektron-Loch-Paaren: Die Absorption von ultraviolettem Licht führt zur Anregung von Elektronen vom Valenzband ins Leitungsband, wodurch Elektron-Loch-Paare entstehen, die die photokatalytischen Reaktionen antreiben.

Biochemische Analyse

Biochemical Properties

Titanium dioxide nanoparticles have been extensively applied in reservoirs to improve hydrocarbons recovery . An experimental investigation of nanofluids prepared with titanium dioxide nanoparticles with polyacrylamide at low salinity was conducted to study the value addition they bring to Enhanced Oil Recovery Process .

Cellular Effects

Titanium dioxide nanoparticles can trigger biochemical and proteome modifications in wheat plants under the biotic stress caused by Puccinia striiformis . The nanoparticles were found to be smaller than 100 nm and exhibited O-H, N-H, C-C, and Ti-O stretching .

Molecular Mechanism

The molecular mechanism of titanium dioxide involves its interaction with various biomolecules. For instance, in the presence of Puccinia striiformis, titanium dioxide nanoparticles can elicit changes in the biochemical and proteome profiles of wheat plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of titanium dioxide can change over time. For example, in a study on enhanced oil recovery, sedimentation was observed in all solutions, which mark sufficient time for sedimentation that was observed 72 h .

Metabolic Pathways

Titanium dioxide can be involved in various metabolic pathways. In the context of enhanced oil recovery, titanium dioxide nanoparticles interact with polyacrylamide in a low salinity environment .

Transport and Distribution

The transport and distribution of titanium dioxide within cells and tissues can vary depending on the specific context. For instance, in the presence of Puccinia striiformis, titanium dioxide nanoparticles can cause changes in the biochemical and proteome profiles of wheat plants .

Subcellular Localization

The subcellular localization of titanium dioxide can also vary depending on the context. For example, in wheat plants under biotic stress, titanium dioxide nanoparticles can cause changes in the proteome profile .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Titandioxid kann auf verschiedene Weise synthetisiert werden, darunter das Sol-Gel-Verfahren, die chemische Gasphasenabscheidung und hydrothermale Verfahren .

Sol-Gel-Verfahren: Dieses Verfahren beinhaltet die Hydrolyse und Kondensation von Titanalkoxiden, was zur Bildung eines Gels führt, das anschließend getrocknet und calciniert wird, um this compound zu erhalten.

Chemische Gasphasenabscheidung: Bei diesem Verfahren wird Titantetrachlorid bei hohen Temperaturen mit Sauerstoff umgesetzt, um this compound zu bilden.

Hydrothermale Methode: Dieses Verfahren beinhaltet die Reaktion von Titankatalysatoren in einer wässrigen Lösung bei erhöhten Temperaturen und Drücken, um this compound-Nanopartikel zu erhalten.

Industrielle Produktionsmethoden: Die beiden wichtigsten industriellen Methoden zur Herstellung von this compound sind das Sulfatverfahren und das Chloridverfahren .

Sulfatverfahren: Titanreiche Erze wie Ilmenit werden mit Schwefelsäure behandelt, um Titansulfat zu erzeugen, das dann hydrolysiert, filtriert und calciniert wird, um this compound zu erhalten.

Chloridverfahren: Titantetrachlorid wird durch Reaktion von titanreichen Erzen mit Chlorgas hergestellt. Das Titantetrachlorid wird dann bei hohen Temperaturen oxidiert, um this compound zu erhalten.

Analyse Chemischer Reaktionen

Titandioxid durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und photokatalytische Reaktionen .

Oxidation: this compound kann als Oxidationsmittel wirken und die Oxidation organischer Verbindungen unter ultraviolettem Licht erleichtern.

Reduktion: Es kann unter bestimmten Bedingungen zu niedrigeren Oxidationsstufen von Titan reduziert werden, wie z. B. Titan(III)-oxid.

Photokatalytische Reaktionen: this compound ist ein bekannter Photokatalysator, der bei Bestrahlung mit ultraviolettem Licht reaktive Sauerstoffspezies erzeugen kann, was zur Abspaltung organischer Schadstoffe führt.

Häufige Reagenzien und Bedingungen:

Oxidationsreaktionen: Umfassen typischerweise ultraviolettes Licht und Sauerstoff.

Reduktionsreaktionen: Erfordern häufig Reduktionsmittel wie Wasserstoff oder Kohlenmonoxid.

Photokatalytische Reaktionen: Erfordern ultraviolettes Licht und das Vorhandensein organischer Schadstoffe oder Verunreinigungen.

Hauptprodukte, die gebildet werden:

Oxidation: Kohlendioxid und Wasser aus dem Abbau organischer Verbindungen.

Reduktion: Niedrigere Oxidationsstufen von Titan.

Photokatalytische Reaktionen: Abgebaute organische Schadstoffe und reaktive Sauerstoffspezies.

Vergleich Mit ähnlichen Verbindungen

Titandioxid wird oft mit anderen Metalloxiden wie Zinkoxid, Zirkoniumdioxid und Hafniumdioxid verglichen .

Zinkoxid: Ähnlich wie this compound wird Zinkoxid als Pigment und in Sonnenschutzmitteln verwendet. Zinkoxid hat einen niedrigeren Brechungsindex und andere photokatalytische Eigenschaften.

Zirkoniumdioxid: Wird in Keramiken und als feuerfestes Material verwendet. Es hat eine höhere thermische Stabilität, aber eine andere photokatalytische Aktivität als this compound.

Hafniumdioxid: Ähnlich in der Struktur wie Zirkoniumdioxid, wird es in Hochtemperaturanwendungen und als Isolator in der Mikroelektronik eingesetzt.

Einzigartigkeit von this compound:

Hoher Brechungsindex: Bietet überlegene Helligkeit und Opazität in Pigmenten.

Photokatalytische Aktivität: Wirksam beim Abbau organischer Schadstoffe und Abtöten von Bakterien unter ultraviolettem Licht.

Biokompatibilität: Geeignet für den Einsatz in medizinischen Implantaten und Arzneimittelträgersystemen.

Die einzigartige Kombination der Eigenschaften von this compound macht es zu einer vielseitigen und weit verbreiteten Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen.

Eigenschaften

IUPAC Name |

dioxotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEVSGVZZGPLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ti]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2Ti, TiO2 | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | titanium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.866 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Titanium dioxide is an odorless white powder. Tasteless. pH 7.5. Occurs in three crystalline forms. (NTP, 1992), Dry Powder; Liquid, Other Solid; Other Solid, White to slightly coloured powder, White, odorless powder; Found naturally in the minerals rutile, anatase (or octahedrite), brookite, ilemnite (FeTiO3), and perovskite (CaTiO3). [Merck Index], COLOURLESS-TO-WHITE CRYSTALLINE POWDER., White, odorless powder. | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rutile (TiO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TITANIUM DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Titanium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4532 to 5432 °F at 760 mmHg (NTP, 1992), 2500-3000 °C, 4532-5432 °F | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water and organic solvents. Dissolves slowly in hydrofluoric acid and in hot concentrated sulphuric acid., Insoluble in water, Soluble in hot concentrated sulfuric acid; in hydrofluoric acid; insoluble in hydrochloric acid, nitric acid or diluted sulfuric acid, INSOL IN ORG SOLVENTS, SOLUBLE IN ALKALI, Solubility in water: none, Insoluble | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.9 to 4.2 (NTP, 1992), 4.23, White, orthorhombic crystals; density: 4.17 g/cu cm /Titanium(IV)oxide (Brookite)/, 3.9-4.3 g/cm³, 4.26 | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg at 68 °F Essentially (NTP, 1992), 0 mmHg (approx) | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/ | |

| Record name | Titanium dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, tetragonal crystals, White powder in two crystalline forms, anatase and rutile, AMORPHOUS, INFUSIBLE POWDER, White powder | |

CAS No. |

13463-67-7, 864179-42-0, 200075-84-9, 1317-80-2, 1317-70-0, 1317-70-7 | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Titanium oxide (Ti2O4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864179-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (Ti4O8) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200075-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutile (TiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titania | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13463-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anatase (TiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anatase (TiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutile (TiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium dioxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TITANIUM DIOXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rutile (TiO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rutile (TiO2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Titanium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

3380 °F (decomposes) (NTP, 1992), 1855 °C, 3326-3362 °F | |

| Record name | TITANIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TITANIUM DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/246 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Titanium dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0617.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Q1: What is the molecular formula and weight of titanium dioxide?

A1: The molecular formula of titanium dioxide is TiO2. Its molecular weight is 79.866 g/mol.

Q2: How does the crystalline structure of titanium dioxide influence its properties and applications?

A2: Titanium dioxide exists in different crystalline phases, primarily anatase and rutile. Anatase, with its smaller particle size and higher surface area, exhibits superior photocatalytic activity, making it suitable for applications like water purification and air cleaning. [, , ] Rutile, known for its higher refractive index and UV-light absorbing capacity, finds use in pigments, sunscreens, and energy storage. [, , ]

Q3: Can the anatase phase of titanium dioxide transform into the rutile phase at high temperatures?

A3: Yes, the anatase phase of titanium dioxide can transform into the rutile phase at elevated temperatures. Studies have shown that this transformation typically occurs between 600°C and 1000°C. [, ] The presence of silica can inhibit this phase transformation, preserving the anatase phase even at higher temperatures. []

Q4: How does thermal modification affect the properties of titanium dioxide nanoparticles?

A4: Thermal modification can induce a phase transformation from anatase to rutile in titanium dioxide nanoparticles, leading to alterations in surface charge and protein adsorption characteristics. This impacts the material's hemocompatibility and interaction with biological systems. []

Q5: What are the primary catalytic properties of titanium dioxide, and how are they utilized?

A5: Titanium dioxide is a well-known photocatalyst, meaning it can accelerate chemical reactions when exposed to light. This property stems from its ability to generate reactive oxygen species (ROS) upon UV irradiation. [, ] These ROS can degrade organic pollutants, making TiO2 valuable in wastewater treatment [, ] and air purification. [, ]

Q6: Can titanium dioxide be used to degrade specific pollutants?

A6: Yes, titanium dioxide has been successfully employed in the degradation of various organic pollutants. Studies demonstrate its efficacy in degrading sodium dodecyl benzenesulfonate, a common surfactant, [] as well as methylene blue, a model dye pollutant. []

Q7: How does doping modify the photocatalytic activity of titanium dioxide?

A7: Doping titanium dioxide with elements like nitrogen, magnesium, silver, or chlorine can enhance its photocatalytic activity by altering its electronic structure and band gap. [, , , , ] This modification allows for greater utilization of visible light, making the doped TiO2 more efficient for practical applications. [, ]

Q8: Can titanium dioxide be combined with other materials to enhance its catalytic properties?

A8: Yes, researchers have explored combining titanium dioxide with other materials to further enhance its catalytic performance. Examples include: * Polyaniline: This conductive polymer can act as a sensitizer for TiO2, improving light absorption and providing a larger surface area for reactions. [] * Silver Nanoparticles: Incorporating silver nanoparticles onto TiO2 can enhance its antibacterial properties, making it suitable for applications like antibacterial coatings on medical implants. []

Q9: Are there specific methods to fabricate titanium dioxide nanostructures with enhanced catalytic activity?

A9: Yes, controlling the morphology and exposed facets of titanium dioxide nanostructures can significantly impact their catalytic performance. For example, synthesizing TiO2 with a high proportion of {110} surface exposure has been shown to enhance the photocatalytic degradation of organic dyes like Rhodamine B. []

Q10: What is the role of a support material in titanium dioxide photocatalysis?

A10: Utilizing a support material for titanium dioxide in photocatalytic applications offers several benefits: * Increased surface area: Supports like silica gel or red ceramic provide a larger surface area for TiO2 deposition, enhancing the contact between the catalyst and pollutants. [, ] * Improved stability: Anchoring TiO2 onto a support can prevent aggregation and improve its stability, leading to a longer lifespan for the catalyst. [, ] * Facilitate recovery and reuse: Supported TiO2 catalysts are easier to recover and reuse, reducing the overall cost of treatment processes. []

Q11: What are the known toxicological concerns associated with titanium dioxide nanoparticles?

A11: While generally considered safe in bulk form, nano-sized TiO2 raises toxicological concerns. Studies suggest potential for: * Respiratory toxicity: Inhaled nanoparticles may accumulate in the lungs, causing inflammation and fibrosis. [] * Cellular damage: TiO2 nanoparticles can penetrate cells, potentially causing DNA damage and disrupting cell function. [, ] * Gastrointestinal effects: Ingestion of TiO2 nanoparticles, particularly in conjunction with calcium, may contribute to inflammation in the gut, potentially exacerbating conditions like Crohn's disease. [, ] * Potential impact on gingival tissue: Titanium dioxide nanoparticles, potentially scattered after dental implant placement, may influence gene expression in gingival tissue, leading to increased expression of interleukin-13α2 receptor and potentially affecting bone resorption. []

Q12: What research has been conducted on the interaction of titanium dioxide nanoparticles with biological systems?

A12: Researchers are actively investigating the interaction of TiO2 nanoparticles with biological systems to understand potential health impacts. Studies focus on: * Protein adsorption: TiO2 nanoparticles can adsorb proteins like fibrinogen from biological fluids, potentially affecting blood coagulation and immune responses. [] * Cellular uptake: Research explores how particle size, surface charge, and modifications influence the uptake of TiO2 nanoparticles by different cell types. [] * Inflammatory responses: Studies examine the potential of TiO2 nanoparticles to trigger inflammatory responses in various tissues, including the lungs, gut, and skin. [, , ]

Q13: Are there strategies to mitigate the potential toxicity of titanium dioxide nanoparticles?

A13: Research is ongoing to develop strategies for mitigating the potential risks associated with TiO2 nanoparticles. These strategies include: * Surface modifications: Coating TiO2 nanoparticles with biocompatible materials like silica or polymers can alter their surface properties and reduce their reactivity with biological systems. [, ] * Controlling particle size and shape: Synthesizing TiO2 nanoparticles with specific sizes and shapes can influence their biodistribution and interaction with cells, potentially reducing toxicity. [] * Developing safe-by-design approaches: Incorporating toxicological considerations into the design and development of TiO2 nanomaterials can help minimize potential risks. []

Q14: How does titanium dioxide interact with the environment, and what are the potential concerns?

A14: Titanium dioxide, although chemically stable, can enter the environment during production, use, and disposal. Concerns include: * Ecotoxicity: TiO2 nanoparticles can accumulate in aquatic ecosystems, potentially impacting organisms like algae and fish. [] * Persistence: TiO2 is highly persistent in the environment, meaning it does not readily degrade, leading to potential long-term effects. [] * Transport and fate: Understanding how TiO2 nanoparticles are transported and transformed in the environment is crucial for assessing their potential risks. []

Q15: What measures can be taken to minimize the environmental impact of titanium dioxide?

A15: Several strategies can help minimize the environmental impact of TiO2: * Sustainable production practices: Implementing cleaner production technologies and reducing waste generation during TiO2 manufacturing can significantly decrease its environmental footprint. [] * Recycling and recovery: Developing efficient methods for recovering and recycling TiO2 from various applications can contribute to a circular economy and reduce waste. [] * Developing safer alternatives: Researching and promoting the use of alternative materials with lower environmental impact can reduce reliance on TiO2. []

Q16: What are some other applications of titanium dioxide beyond catalysis and pigments?

A16: Titanium dioxide's unique properties lend it to a wide range of applications, including: * Sunscreens: Its ability to absorb UV radiation makes it a key ingredient in sunscreens, protecting skin from harmful UV rays. [] * Cosmetics: TiO2 is used as a pigment and opacifier in various cosmetics and personal care products. [] * Food additives: TiO2 is used as a whitening and brightening agent in some food products. [] * Self-cleaning surfaces: TiO2 coatings can create self-cleaning surfaces by breaking down organic dirt and pollutants when exposed to light. [] * Dye-sensitized solar cells: TiO2 is a key component in dye-sensitized solar cells, acting as a photoanode that absorbs sunlight and generates electricity. [, ]

Q17: How are computational chemistry and modeling used in titanium dioxide research?

A17: Computational chemistry plays a vital role in: * Understanding structure-property relationships: Simulations can predict how different dopants or modifications affect TiO2's electronic structure and catalytic activity. [] * Designing novel TiO2-based materials: Computational models guide the development of new TiO2 materials with tailored properties for specific applications. [] * Investigating reaction mechanisms: Simulations can elucidate the mechanisms of photocatalytic reactions on TiO2 surfaces, providing insights for improving catalyst efficiency. []

Q18: What are the future research directions for titanium dioxide?

A18: Future research on TiO2 focuses on: * Developing sustainable and environmentally friendly synthesis methods. [] * Enhancing its photocatalytic activity under visible light for more efficient solar energy conversion. [, ] * Exploring its potential in emerging fields like energy storage, sensing, and biomedical applications. [] * Addressing toxicological concerns and developing safe-by-design approaches for nanomaterials. []

Q19: How does the concentration of titanium dioxide in a coating affect its ability to remove microorganisms from the air?

A19: Research indicates that increasing the concentration of TiO2 in a coating enhances its microorganism removal efficiency. For example, a coating containing 5% Degussa P25 TiO2 mixed with 3% polyethylene glycol (PEG) showed the highest Escherichia coli removal rate (84%) compared to lower TiO2 concentrations or binder-only coatings. []

Q20: Can titanium dioxide be incorporated into liposomes, and what are the potential applications of such a system?

A20: Yes, TiO2 nanoparticles can be successfully incorporated into liposomes, forming micro/nanocapsules. [] This technology holds potential for targeted drug delivery and other biomedical applications where controlled release of TiO2 or other encapsulated agents is desired. []

Q21: How does the presence of free formaldehyde affect the properties of nano-titanium dioxide resin?

A21: The presence of free formaldehyde can influence the degradation behavior of nano-TiO2 resin. Studies demonstrate that increasing the loading of nano-TiO2 in the resin enhances the degradation rate of formaldehyde. []

Q22: Can you elaborate on the hierarchical antibacterial effect observed in silver nanoparticle-incorporated polydopamine-modified titanium dioxide nanotube coatings?

A22: This hierarchical effect arises from the synergistic action of multiple antibacterial agents within the coating. The titanium dioxide nanotubes provide a high surface area for bacterial interaction, while the polydopamine layer enhances silver nanoparticle attachment and offers intrinsic antibacterial properties. [] The released silver nanoparticles further contribute to the sustained antibacterial activity of the coating. []

Q23: How can analytical methods be validated for the accurate determination of titanium dioxide in foodstuffs?

A23: Analytical methods for quantifying TiO2 in food require rigorous validation to ensure accurate and reliable results. This involves assessing parameters like accuracy, precision, specificity, linearity, and robustness of the chosen method, such as spectrophotometry. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)

![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)

![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)